Silanol, trichloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

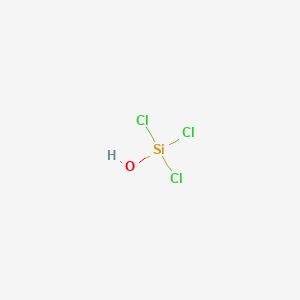

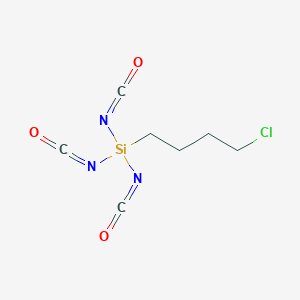

Silanol, trichloro-: is a compound with the chemical formula Cl3SiOH . It is a member of the silanol family, which are compounds containing a silicon atom bonded to a hydroxyl group. Silanols are significant in silicon chemistry and are often used as intermediates in the synthesis of various silicon-containing compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silanol, trichloro- is typically synthesized through the hydrolysis of trichlorosilane (HSiCl3). The reaction involves the addition of water to trichlorosilane, resulting in the formation of silanol, trichloro-, and hydrochloric acid:

HSiCl3+H2O→Cl3SiOH+HCl

This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: In industrial settings, the production of silanol, trichloro- often involves the distillation of trichlorosilane to achieve high purity. The distillation process is crucial for removing impurities and ensuring the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Silanol, trichloro- undergoes various chemical reactions, including:

Hydrolysis: As mentioned, it is formed by the hydrolysis of trichlorosilane.

Condensation: Silanols can condense to form siloxanes, which are compounds with Si-O-Si linkages.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis.

Condensation: This reaction often occurs under acidic or basic conditions.

Substitution: Various nucleophiles can be used to replace the chlorine atoms.

Major Products Formed:

Siloxanes: Formed through condensation reactions.

Substituted Silanols: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Silanol, trichloro- is used as an intermediate in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .

Biology and Medicine: In biological research, silanol, trichloro- is used to modify surfaces for cell culture studies. Its ability to form stable bonds with glass and other materials makes it valuable in creating biocompatible surfaces .

Industry: Industrially, silanol, trichloro- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its reactivity and ability to form strong bonds with various substrates make it a versatile compound in manufacturing .

Wirkmechanismus

The mechanism of action of silanol, trichloro- involves its ability to form strong Si-O bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The hydroxyl group in silanol, trichloro- can participate in hydrogen bonding, enhancing its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

- Trimethylsilanol (CH3)3SiOH

- Dimethylsilanediol (CH3)2Si(OH)2

- Phenylsilanol (C6H5)SiOH

Comparison:

- Reactivity: Silanol, trichloro- is more reactive than trimethylsilanol due to the presence of three chlorine atoms, which can be easily substituted.

- Applications: While trimethylsilanol is primarily used in surface treatments, silanol, trichloro- finds broader applications in polymer synthesis and industrial manufacturing .

Conclusion

Silanol, trichloro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in the synthesis of various silicon-containing compounds.

Eigenschaften

IUPAC Name |

trichloro(hydroxy)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3HOSi/c1-5(2,3)4/h4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDRRLQUBZPUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3HOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437348 |

Source

|

| Record name | Silanol, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81323-72-0 |

Source

|

| Record name | Silanol, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)

![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)